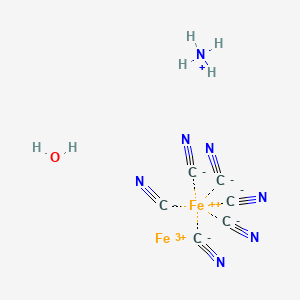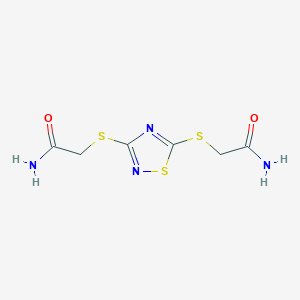
4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a complex organic compound with the molecular formula C24H37BrN2O4S and a molecular weight of 529.541 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring substituted with a bromine atom and a long alkyl chain, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Aplicaciones Científicas De Investigación
4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The bromine atom and sulfonic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The long alkyl chain may facilitate membrane penetration, enhancing the compound’s bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups make this compound unique.
Propiedades
Fórmula molecular |
C24H37BrN2O4S |
|---|---|
Peso molecular |
529.5 g/mol |
Nombre IUPAC |
4-(4-bromo-5-oxo-3-pentadecyl-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C24H37BrN2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-23(25)24(28)27(26-22)20-16-18-21(19-17-20)32(29,30)31/h16-19,23H,2-15H2,1H3,(H,29,30,31) |
Clave InChI |
JZLHEGCPCNGJCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=NN(C(=O)C1Br)C2=CC=C(C=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12050188.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12050197.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12050203.png)


![(5E)-2-(4-butoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050217.png)


![1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B12050229.png)
![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B12050230.png)


![[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid](/img/structure/B12050245.png)
